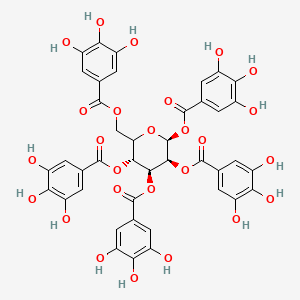

1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3R,4S,5S,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2/t27?,33-,34+,35+,41+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYNZEYHSMRWBK-FRVBVUGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

940.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Plant Derived Bioactive Compounds in Biomedical Research

For millennia, plants have formed the basis of traditional medicine systems worldwide. Modern biomedical research is increasingly validating this ancient wisdom, identifying and isolating specific bioactive compounds from plants that exhibit a wide range of pharmacological activities. These natural products represent a vast and diverse chemical library, offering novel molecular structures and mechanisms of action that can be harnessed for therapeutic purposes. The exploration of phytochemicals has led to the development of numerous life-saving drugs and continues to be a critical avenue for discovering new treatments for conditions ranging from infections to chronic diseases.

An Overview of Gallotannins and Hydrolyzable Tannins in a Scientific Context

1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose belongs to a class of polyphenols known as hydrolyzable tannins, and more specifically, to the subgroup of gallotannins. Hydrolyzable tannins are characterized by a central core molecule, typically a polyol such as glucose, to which multiple gallic acid units are attached via ester bonds. These bonds can be broken down (hydrolyzed) by weak acids or enzymes.

Gallotannins are polymers formed from the esterification of gallic acid with a polyol carbohydrate, most commonly glucose. mdpi.com β-PGG is considered a prototypical gallotannin and serves as a key intermediate in the biosynthesis of more complex hydrolyzable tannins. nih.gov Its unique structure, featuring five galloyl groups attached to a glucose core, is believed to be central to its diverse biological activities.

The Research Landscape of 1,2,3,4,6 Penta O Galloyl Beta D Glucopyranose β Pgg

Botanical Sources and Distribution

This compound is a naturally occurring gallotannin found in a variety of plant species. nih.gov Its presence is well-documented in numerous medicinal and dietary plants, where it contributes to their biochemical profiles and properties.

Plants Enriched with β-PGG

Several plants are known for being particularly rich sources of β-PGG. The compound has been identified in the root cortex of Paeonia suffruticosa (Tree Peony), where it is considered one of the main active components alongside paeonol (B1678282) and paeoniflorin. nih.govcaymanchem.comencyclopedia.pub Similarly, it is a major bioactive constituent in the root of Paeonia lactiflora. ebi.ac.uknih.gov

The mango plant, Mangifera indica, also contains significant amounts of β-PGG. wikipedia.org It has been isolated from its leaves and kernels, with research pointing to its presence in various parts of the plant, including young leaves, old leaves, peel, and bark. nih.govresearchgate.netnih.gov Another notable source is Chinese sumac, Rhus chinensis, and related species like Staghorn sumac (Rhus typhina), where β-PGG is abundant. nih.govwikipedia.orgresearchgate.net The compound has also been isolated from the leaves of Elaeocarpus sylvestris, where it is recognized as a key bioactive component. wikipedia.orgresearchgate.netresearchgate.net

| Plant Species | Common Name | Plant Part(s) Containing β-PGG |

|---|---|---|

| Paeonia suffruticosa | Tree Peony | Root, Root Cortex nih.govnih.govcaymanchem.com |

| Mangifera indica | Mango | Leaves, Kernel, Peel, Bark nih.govnih.gov |

| Rhus chinensis / Rhus typhina | Chinese Sumac / Staghorn Sumac | Leaves nih.govresearchgate.net |

| Elaeocarpus sylvestris | - | Leaves researchgate.netresearchgate.net |

| Paeonia lactiflora | Chinese Peony | Roots ebi.ac.uknih.gov |

Anomeric Forms: β-PGG vs. α-PGG in Nature

Penta-O-galloyl-D-glucose (PGG) exists in two anomeric forms, distinguished by the stereochemistry at the anomeric carbon (C-1) of the glucose core. The naturally occurring and most abundant form is the beta (β) anomer, this compound (β-PGG). nih.gov The alpha (α) anomer, while it can be chemically synthesized, is rarely found in nature. nih.govnih.govresearchgate.net Consequently, the vast majority of research on naturally derived PGG focuses on the β-isomer due to its widespread availability in a diverse range of plants. nih.govresearchgate.net

Isolation and Purification Methodologies for Research Applications

The extraction and purification of β-PGG for scientific study involve multi-step processes designed to isolate the compound from complex plant matrices. A common approach is bioactivity-guided fractionation. This method begins with a crude plant extract, for example, a methanolic extract of Mangifera indica leaves or an acetone (B3395972) extract of Paeonia officinalis leaves, which is then systematically separated into fractions. nih.govnih.gov The biological activity of each fraction is tested, and the most potent fractions are subjected to further separation. nih.gov

Techniques used in this process include liquid-liquid extraction and various forms of chromatography. nih.gov High-speed counter-current chromatography (HSCCC) has been successfully employed for the isolation and purification of β-PGG from the ethyl acetate (B1210297) extract of Acer truncatum leaves. ebi.ac.uk This method uses a two-phase solvent system to separate compounds based on their partition coefficients. ebi.ac.uk Other chromatographic methods, such as open column, flash, and preparative chromatography, are also utilized to achieve high purity. nih.gov High-performance liquid chromatography (HPLC) is often used in the final stages to obtain β-PGG with a purity of over 95% and to verify the final product. ebi.ac.uk The structure of the isolated compound is then confirmed using spectral analysis techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). nih.govresearchgate.net

Biosynthetic Pathways and Enzymology

The biosynthesis of β-PGG is a critical step in the metabolic pathway leading to the formation of complex hydrolyzable tannins. This process involves the sequential addition of galloyl groups to a glucose core, mediated by specific enzymes.

Role as a Precursor in Tannin and Ellagitannin Metabolism

This compound is a central intermediate in the biosynthesis of gallotannins and ellagitannins. wikipedia.orgnih.gov It serves as the common precursor for both classes of these complex polyphenols. researchgate.netnih.gov Starting from β-PGG, further enzymatic galloylation can occur, where additional galloyl groups are attached to the existing galloyl moieties of the β-PGG core, leading to the formation of more complex gallotannins. wikipedia.org Alternatively, β-PGG can undergo oxidative dehydrogenation and coupling between two of its galloyl groups to form tellimagrandin II, a key step in the biosynthesis of ellagitannins. wikipedia.org

Enzymes Involved in Galloylation and Related Transformations

The formation of β-PGG is the culmination of a series of enzymatic galloylation steps. The pathway begins with the synthesis of β-glucogallin (1-O-galloyl-β-D-glucose) from UDP-glucose and gallic acid, a reaction catalyzed by the enzyme UDP-glucose:gallate glucosyltransferase. wikipedia.orgfoodb.ca This initial molecule then undergoes successive galloylation steps to form di-, tri-, and tetragalloylglucoses.

The final step in the synthesis of β-PGG is catalyzed by the enzyme β-glucogallin-tetrakisgalloylglucose O-galloyltransferase. wikipedia.orgwikipedia.org This enzyme specifically facilitates the transfer of a galloyl group from the acyl donor, β-glucogallin, to the acceptor molecule, 1,2,3,6-tetra-O-galloyl-β-D-glucose. nih.govexpasy.org The reaction results in the formation of 1,2,3,4,6-penta-O-galloyl-beta-D-glucose and D-glucose. expasy.org This specific enzymatic transformation has been identified in the young leaves of pedunculate oak (Quercus robur). nih.gov

| Enzyme | Reaction Catalyzed | Role in Pathway |

|---|---|---|

| UDP-glucose:gallate glucosyltransferase | UDP-glucose + Gallic acid → UDP + β-Glucogallin | Initiates the gallotannin pathway by forming the first galloyl ester. wikipedia.orgfoodb.ca |

| β-glucogallin-tetrakisgalloylglucose O-galloyltransferase | 1,2,3,6-tetrakis-O-galloyl-β-D-glucose + β-Glucogallin → 1,2,3,4,6-penta-O-galloyl-beta-D-glucose + D-glucose | Catalyzes the final galloylation step to produce β-PGG. nih.govwikipedia.orgexpasy.org |

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-DAD, HPLC-ELSD, UPLC, UPLC/QToF-MS, 3D HPLC)

Chromatographic methods are fundamental for the separation and quantification of β-PGG from complex mixtures, such as plant extracts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. nih.govnih.gov One method utilizes a Diamonsil C18 column with a mobile phase of acetonitrile (B52724) and 2.5% acetic acid solution, with detection at a wavelength of 280 nm. nih.gov Another established HPLC method for plasma analysis employs a Zorbax Eclipse plus C18 column with a gradient mobile phase of 0.3% acetic acid and 95% acetonitrile containing 0.3% acetic acid, also with detection at 280 nm. nih.gov High-speed counter-current chromatography (HSCCC) has also been successfully applied for the isolation and purification of β-PGG from plant extracts, achieving purities over 95% as verified by HPLC analysis. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC), which offers higher resolution and speed, is also employed. One UPLC method uses a Thermo Syncronis C18 column with a mobile phase gradient of water (0.1% phosphate (B84403) buffer) and acetonitrile. researchgate.net When coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/QToF-MS), this technique becomes a powerful tool for both identifying β-PGG and characterizing its metabolites in biological fluids. researchgate.netsemanticscholar.org This hyphenated technique provides detailed information on the metabolic fate of the compound in vivo. researchgate.net Additionally, three-dimensional HPLC analysis has been used to identify β-PGG as a key component in herbal water extracts. ebi.ac.uk

Interactive Table: Chromatographic Conditions for β-PGG Analysis

| Technique | Column | Mobile Phase | Detector | Application | Reference |

| HPLC | Diamonsil C18 (4.6 mm x 250 mm, 5 µm) | Acetonitrile and 2.5% acetic acid solution (18:82) | UV (280 nm) | Quantification in traditional medicines | nih.gov |

| HPLC | Zorbax Eclipse plus C18 (250mm×4.6mm, 5 μm) | Gradient: 0.3% acetic acid and 95% acetonitrile with 0.3% acetic acid | Diode Array Detector (280 nm) | Analysis in mouse plasma | nih.gov |

| UPLC | Thermo Syncronis C18 (100 × 2.1 mm, 1.7 µm) | Gradient: Water (0.1% phosphate buffer) and acetonitrile | Photodiode Array Detector (210 nm) | Purity analysis | researchgate.net |

| UPLC/QToF-MS | Not specified | Not specified | QToF Mass Spectrometry | Metabolite characterization in rat biofluids | researchgate.net |

| HSCCC | Not applicable | n-hexane-ethyl acetate-methanol-water (0.25:5:1:5, v/v/v/v) | Not applicable | Isolation and purification | researchgate.net |

Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of β-PGG. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including one- and two-dimensional techniques, provides detailed information about the molecule's carbon-hydrogen framework. nih.goviosrjournals.org For β-PGG, ¹H-NMR is particularly crucial for confirming the anomeric configuration of the glucose core. The β-anomer is confirmed by the chemical shift of the anomeric proton (H-1) at δ 6.23 and its large coupling constant of 8.3 Hz. researchgate.netmdpi.com This distinguishes it from the α-anomer, which would show a smaller coupling constant. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray Ionization Mass Spectrometry (ESI-MS) typically shows a negative ion at m/z 939.03 [M − H]⁻, corresponding to the deprotonated molecule, and a positive sodium adduct ion at m/z 963.02 [M + Na]⁺, confirming the molecular weight of 940.68 g/mol . researchgate.net The combination of NMR and MS data provides unambiguous evidence for the structure of this compound. researchgate.netresearchgate.net

Interactive Table: Key Spectroscopic Data for β-PGG Confirmation

| Technique | Key Data | Interpretation | Reference |

| ¹H-NMR | δ 6.23 (d, 8.3 Hz, H-1) | Confirms the β-anomeric configuration of the glucose moiety | researchgate.netmdpi.com |

| ESI-MS (Negative Ion) | m/z 939.03 [M − H]⁻ | Corresponds to the deprotonated molecule | researchgate.net |

| ESI-MS (Positive Ion) | m/z 963.02 [M + Na]⁺ | Corresponds to the sodium adduct of the molecule | researchgate.net |

| Molecular Formula | C₄₁H₃₂O₂₆ | Derived from MS data | wikipedia.org |

| Molar Mass | 940.681 g·mol⁻¹ | Derived from MS data | wikipedia.org |

In Vitro and Cell-Based Assay Systems for Bioactivity Assessment

A wide range of in vitro and cell-based assays are utilized to evaluate the diverse biological activities of β-PGG. These assays provide crucial preliminary data on its potential therapeutic effects at the cellular level.

To assess its anticancer properties, researchers use cell viability and proliferation assays such as the MTT assay and the Cell Counting Kit-8 (CCK-8) assay on various cancer cell lines, including human hepatocellular carcinoma (HepG2, SK-HEP-1) and multiple myeloma cells. ebi.ac.ukresearchgate.netfoodandnutritionresearch.netchemicalbook.com These studies have shown that β-PGG inhibits the growth of cancer cells in a dose-dependent manner. ebi.ac.uknih.gov Flow cytometry is employed to analyze the cell cycle and apoptosis, revealing that β-PGG can induce cell cycle arrest and programmed cell death. ebi.ac.ukfoodandnutritionresearch.net

The anti-inflammatory potential of β-PGG is demonstrated in assays using monocytes, where it modulates the production of cytokines like TNF-α and IL-10. researchgate.net Its effects on tissue-degrading enzymes are evaluated through elastase and hyaluronidase inhibition assays, where β-PGG has shown significant inhibitory activity. researchgate.net Furthermore, its potential for treating osteoporosis is investigated using MC3T3-E1 osteoblast precursor cells. nih.govnih.gov In these models, β-PGG has been shown to enhance cell viability, promote osteogenic differentiation through increased alkaline phosphatase (ALP) activity, and protect against oxidative stress-induced apoptosis. nih.govnih.gov Other assays have demonstrated its antibacterial activity against Pseudomonas aeruginosa and broad-spectrum antifungal activity against Candida and Cryptococcus species. researchgate.netasm.org

Interactive Table: Summary of In Vitro and Cell-Based Assays for β-PGG

| Bioactivity | Assay System/Cell Line | Key Findings | Reference(s) |

| Anticancer | HepG2, SK-HEP-1, PC-3, Multiple Myeloma cells | Inhibited cell proliferation, induced apoptosis and cell cycle arrest | ebi.ac.ukfoodandnutritionresearch.netnih.gov |

| Anti-inflammatory | Human Monocytes | Modulated production of TNF-α and IL-10 | researchgate.net |

| Anti-aging/Joint Health | Enzyme inhibition assays, Rabbit articular chondrocytes | Inhibited elastase and hyaluronidase; induced type II collagen expression | researchgate.net |

| Osteoporosis Prevention | MC3T3-E1 osteoblasts | Promoted bone cell differentiation and protected against apoptosis | nih.govnih.gov |

| Antibacterial | Pseudomonas aeruginosa ATCC 9027 | Exhibited high activity against the bacterial strain | researchgate.net |

| Antifungal | Candida albicans | Showed protective effects and inhibited fungal growth | asm.org |

In Silico Approaches: Network Pharmacology and Molecular Docking Studies

In silico methods, such as network pharmacology and molecular docking, are increasingly used to predict and elucidate the complex mechanisms of action of natural products like β-PGG. techscience.comtechscience.com Network pharmacology integrates data from multiple sources to construct networks linking the compound to potential protein targets and associated disease pathways. nih.govmedsci.org

For β-PGG, this approach has been used to explore its therapeutic mechanisms in conditions like gastric cancer and hepatocellular carcinoma. foodandnutritionresearch.nettechscience.comnih.gov The process typically involves identifying potential targets of β-PGG from databases like the Herbal Ingredients' Targets (HIT), Similarity Ensemble Approach (SEA), and GeneCards. techscience.comnih.gov These targets are then mapped to disease-related genes to identify common targets. nih.gov Using tools like the STRING database and Cytoscape software, a protein-protein interaction (PPI) network is constructed to identify key hub genes and signaling pathways, such as the p53, MAPK, and PI3K-Akt pathways, that β-PGG may modulate. techscience.comnih.govnih.gov

Molecular docking is a computational technique used to predict the binding affinity and interaction between a ligand (β-PGG) and a target protein. nih.gov This method is often used to validate the targets identified through network pharmacology. techscience.com By simulating the binding pose of β-PGG within the active site of a key protein target, molecular docking can provide insights into the stability of the interaction and the specific amino acid residues involved, thereby supporting the predicted mechanism of action. techscience.comnih.gov

Interactive Table: Application of In Silico Approaches in β-PGG Research

| Approach | Tools/Databases Used | Purpose/Application | Key Pathways Identified | Reference(s) |

| Network Pharmacology | HIT, SEA, GeneCards, DisGeNET, STRING, Cytoscape | To predict potential targets and mechanisms of β-PGG against diseases like gastric cancer. | MAPK, PI3K-Akt, HIF-1, p53 signaling pathway | techscience.comnih.gov |

| Molecular Docking | AutoDock Vina, Chem3D | To validate the binding interaction between β-PGG and key protein targets (e.g., MAPK14, VEGFA). | Not Applicable | techscience.comnih.gov |

Animal Models for In Vivo Efficacy Studies (e.g., Diet-Induced Obesity Mice, Ovalbumin-Sensitized Mice, Zebrafish Osteoporosis Model)

To validate the therapeutic potential observed in in vitro and in silico studies, β-PGG is evaluated in various preclinical animal models that mimic human diseases.

The diet-induced obesity (DIO) mouse model is used to study metabolic disorders. In male C57BL/6 mice fed a high-fat diet, oral administration of β-PGG was found to attenuate body weight gain, reduce hyperlipidemia, and improve hepatic steatosis (fatty liver). dntb.gov.uanih.govnih.govbohrium.comresearchgate.net These findings suggest that β-PGG can interrupt the adipocyte lifecycle and reduce adiposity. dntb.gov.uanih.gov

The ovalbumin (OVA)-sensitized mouse model is employed to investigate allergic responses. In these mice, oral administration of β-PGG demonstrated an ability to suppress the production of total and OVA-specific Immunoglobulin E (IgE), a key mediator of allergic reactions. nih.gov The study also noted that β-PGG increased the population of immunosuppressive T regulatory (Treg) cells, suggesting a mechanism for its anti-allergic effects. nih.gov

The zebrafish osteoporosis model offers a rapid and effective system for studying bone formation and disorders. tzuchi.com.twfrontiersin.orgfrontiersin.org In a prednisolone-induced osteoporosis model in zebrafish, β-PGG was shown to significantly promote bone formation. nih.govnih.gov This in vivo model complements cell-based assays and provides strong evidence for the osteoprotective effects of β-PGG. nih.gov

Interactive Table: In Vivo Animal Models Used in β-PGG Research

| Animal Model | Condition Studied | Key Findings with β-PGG Administration | Reference(s) |

| Diet-Induced Obesity (DIO) Mice | Obesity and Hepatic Steatosis | Attenuated weight gain, hyperlipidemia, and fatty liver development. | dntb.gov.uanih.govbohrium.com |

| Ovalbumin (OVA)-Sensitized Mice | Allergic Response | Decreased serum levels of total and OVA-specific IgE; increased T regulatory cells. | nih.gov |

| Zebrafish Osteoporosis Model | Osteoporosis | Promoted bone formation in a prednisolone-induced bone loss model. | nih.govnih.gov |

Molecular Mechanisms and Cellular Signaling Modulated by 1,2,3,4,6 Penta O Galloyl Beta D Glucopyranose

Antioxidant Mechanisms

PGG's role as a powerful antioxidant is well-documented, operating through a multi-faceted approach that includes direct radical scavenging and the enhancement of endogenous antioxidant systems. nih.govmedchemexpress.com

PGG demonstrates a potent capacity to directly neutralize harmful free radicals. This activity has been confirmed through various assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. researchgate.net PGG effectively quenches the DPPH radical, a stable free radical commonly used to evaluate the antioxidant potential of various compounds.

Furthermore, PGG has been shown to reduce the levels of intracellular reactive oxygen species (ROS). nih.govresearchgate.net In cellular models, treatment with PGG leads to a decrease in the accumulation of ROS, thereby protecting cells from oxidative damage. nih.gov This direct scavenging activity is a crucial first line of defense against the detrimental effects of oxidative stress.

Table 1: Free Radical Scavenging Activity of 1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose (PGG)

| Assay Type | Effect of PGG | Reference |

|---|---|---|

| DPPH Radical Scavenging | Quenches DPPH radicals | researchgate.net |

| Intracellular ROS | Decreases intracellular ROS levels | nih.govresearchgate.net |

Beyond direct scavenging, PGG enhances the body's intrinsic antioxidant defenses by modulating the activity of key antioxidant enzymes. researchgate.net In conditions of oxidative stress where the activity of these enzymes is typically reduced, PGG treatment has been shown to restore their function.

Specifically, PGG has been observed to recover the cellular activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netebi.ac.uk SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GPx. By bolstering these enzymatic systems, PGG helps maintain cellular redox homeostasis and protects against oxidative damage. researchgate.net

Table 2: Effect of this compound (PGG) on Endogenous Antioxidant Enzymes

| Enzyme | Effect of PGG | Reference |

|---|---|---|

| Superoxide Dismutase (SOD) | Recovers cellular activity | researchgate.netebi.ac.uk |

| Catalase (CAT) | Recovers cellular activity | researchgate.netebi.ac.uk |

| Glutathione Peroxidase (GPx) | Increases activity | nih.gov |

A key consequence of excessive ROS is lipid peroxidation, a process that damages cell membranes and generates harmful byproducts. PGG has demonstrated a strong inhibitory effect against lipid peroxidation. researchgate.net One of the primary markers of lipid peroxidation is malondialdehyde (MDA). Studies have shown that PGG administration can significantly lower the levels of MDA that are elevated during oxidative stress, indicating a protective effect on cellular membranes. nih.gov

A pivotal mechanism underlying PGG's antioxidant effects is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com

Under normal conditions, Nrf2 is kept in the cytoplasm. However, in response to oxidative stress or in the presence of activators like PGG, Nrf2 translocates to the nucleus. nih.govnih.gov Once in the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription. mdpi.com PGG has been shown to induce the nuclear translocation of Nrf2. nih.govnih.govnih.gov This activation of the Nrf2 pathway leads to the upregulation of protective enzymes, including heme oxygenase-1 (HO-1), thereby enhancing the cell's capacity to counteract oxidative stress. nih.govnih.govwjgnet.com

Anti-inflammatory Mechanisms

PGG also possesses potent anti-inflammatory properties, which are intricately linked to its antioxidant activities. nih.govresearchgate.net

Chronic inflammation is characterized by the excessive production of pro-inflammatory mediators. PGG has been shown to effectively inhibit the release of these molecules from activated immune cells, such as macrophages and microglia. nih.govnih.gov

Research has demonstrated that PGG can suppress the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.gov It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2), which are key players in the inflammatory process. nih.gov Furthermore, PGG has been found to decrease the expression of pro-inflammatory cytokines such as monocyte chemotactic protein-5 (MCP-5) and pro-matrix metalloproteinase 9 (Pro MMP-9). nih.gov This broad inhibition of pro-inflammatory mediators contributes significantly to its anti-inflammatory effects. frontiersin.org

Table 3: Inhibition of Pro-inflammatory Mediators by this compound (PGG)

| Mediator/Enzyme | Effect of PGG | Reference |

|---|---|---|

| Nitric Oxide (NO) | Inhibits production | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibits activity | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibits activity | nih.gov |

| Prostaglandin E2 (PGE2) | Inhibits production | nih.gov |

| Monocyte Chemotactic Protein-5 (MCP-5) | Decreases expression | nih.gov |

| Pro-Matrix Metalloproteinase 9 (Pro MMP-9) | Decreases expression | nih.gov |

Downregulation of NF-κB Signaling Pathway

This compound (PGG) has been shown to exert significant anti-inflammatory effects by downregulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.

Research indicates that PGG interferes with this process at multiple levels. Studies have demonstrated that PGG can inhibit the activation of NF-κB in various cell types, including human hepatocellular carcinoma cells and macrophages. mdpi.comnih.gov One of the key mechanisms is the prevention of IκBα degradation, which effectively keeps the NF-κB p65 subunit retained in the cytoplasm. nih.gov By blocking the translocation of p65 to the nucleus, PGG prevents the transcription of NF-κB target genes. nih.govresearchgate.netnih.gov Furthermore, some evidence suggests that PGG may directly interact with MyD88, an adaptor protein crucial for signal transduction upstream of NF-κB, thereby inhibiting the entire downstream signaling cascade. nih.gov This suppression of the NF-κB pathway is a cornerstone of PGG's anti-inflammatory properties. nih.gov

| Cell/Model System | Observed Effect | Key Molecular Target/Mechanism | Reference |

|---|---|---|---|

| Human Hepatocellular Carcinoma SK-HEP-1 cells | Suppressed activation of NF-κB | Inhibition of NF-κB activation | mdpi.com |

| Diabetic Nephropathy Rat Model | Suppressed the MAPK/NF-κB signaling pathway | Alleviation of inflammation and oxidative stress | nih.gov |

| LPS-stimulated Peritoneal and Colonic Macrophages | Inhibited NF-κB activation | Direct interaction with MyD88 adaptor protein | nih.gov |

| LPS-stimulated RAW264.7 Macrophages | Blocked translocation of the p65 subunit into the nucleus | Inhibition of p65 nuclear translocation | nih.gov |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (e.g., MAPK14)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Key MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This compound (PGG) has been found to modulate these pathways, contributing to its anti-inflammatory and anti-cancer effects.

Research demonstrates that PGG can suppress the activation of MAPK signaling. For instance, in models of diabetic nephropathy, PGG was shown to inhibit the MAPK/NF-κB pathway. tandfonline.com In human keratinocytes exposed to UVB radiation, PGG suppressed the expression of matrix metalloproteinase-1 (MMP-1) by inhibiting the phosphorylation of key components of the MAPK cascades, including RAF/MEK/ERK and MKK3/6/p38. nih.gov The p38 MAPK pathway, which involves MAPK14, is a known mediator of cellular stress and inflammation, and its inhibition by PGG underscores the compound's anti-inflammatory potential. mdpi.com Similarly, PGG has been observed to attenuate pro-inflammatory responses in microglial cells by affecting proteins involved in MAPK signaling. nih.gov This modulation involves the inhibition of phosphorylation of kinases like TAK1, a central mediator in signal transduction pathways leading to MAPK and NF-κB activation. mdpi.com

| Cell/Model System | Observed Effect | Key Molecular Target/Mechanism | Reference |

|---|---|---|---|

| Diabetic Nephropathy Rat Model | Suppressed MAPK/NF-κB and ERK/Nrf2/HO-1 signaling | Inhibition of p38 and ERK1/2 activation | tandfonline.com |

| UVB-induced HaCaT Human Keratinocytes | Suppressed MMP-1 expression | Inhibition of phosphorylation of RAF/MEK/ERK, MKK3/6/p38, and c-Jun | nih.gov |

| LPS/IFNγ-activated BV-2 Microglial Cells | Attenuated pro-inflammatory responses | Modulation of proteins in the MAPK signaling pathway | nih.gov |

| IL-1β-induced Human Rheumatoid Arthritis Synovial Fibroblasts | Inhibited inflammation and tissue destruction | Inhibition of TAK1 phosphorylation (Thr184/187) | mdpi.com |

Suppression of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α, IL-4, IL-6, IL-13)

A primary consequence of the downregulation of NF-κB and MAPK signaling by this compound (PGG) is the potent suppression of pro-inflammatory cytokine production. These signaling molecules, such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), are central mediators of the inflammatory response. nih.gov

In various experimental models, PGG has demonstrated a broad capacity to inhibit the expression and release of these cytokines. For example, in human rheumatoid arthritis synovial fibroblasts stimulated with IL-1β, PGG significantly inhibited the production of IL-1β, TNF-α, and IL-6. mdpi.com Similarly, in activated BV-2 microglial cells, a model for neuroinflammation, PGG was found to decrease the expression of multiple pro-inflammatory cytokines. nih.govnih.gov Studies on colitis models have also shown that oral administration of PGG reduced levels of IL-1β, TNF-α, and IL-6 in the colon. nih.gov Conversely, PGG has been shown to increase the expression of the anti-inflammatory cytokine IL-10 in macrophages. nih.govpsu.edu While IL-4 and IL-13 are often associated with Type 2 (allergic) inflammation, the primary documented effect of PGG is on the potent Th1 pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. mdpi.comnih.gov The ability of PGG to curb the production of these key inflammatory mediators highlights its therapeutic potential for inflammatory diseases.

| Cell/Model System | Suppressed Cytokines | Reference |

|---|---|---|

| Human Rheumatoid Arthritis Synovial Fibroblasts | IL-1β, TNF-α, IL-6, IL-8, RANTES, MCP-1 | mdpi.com |

| LPS-stimulated Peritoneal Macrophages | IL-1β, TNF-α, IL-6 | nih.gov |

| TNBS-induced Colitis in Mice | IL-1β, TNF-α, IL-6 | nih.gov |

| LPS/IFNγ-activated BV-2 Microglial Cells | MCP-5, Pro-MMP-9 | nih.gov |

Mechanisms in Cancer Biology Research

Cell Cycle Arrest Induction (e.g., G1 arrest)

In the context of cancer biology, this compound (PGG) demonstrates anti-proliferative activity by inducing cell cycle arrest, particularly at the G1 phase. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The G1 phase is a critical checkpoint where the cell commits to division.

Studies across various cancer cell lines have shown that PGG treatment leads to an accumulation of cells in the G1 phase. ebi.ac.uk For instance, in prostate cancer cells (both androgen-dependent and -independent), PGG was found to induce not only S-phase arrest but also G1 arrest. nih.govresearchgate.net A key mechanism underlying this G1 arrest is the significant downregulation of cyclin D1. nih.govresearchgate.net Cyclin D1, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), is essential for progression through the G1 phase. By reducing cyclin D1 levels, PGG effectively halts the cell cycle. researchgate.net Interestingly, this G1 arrest appears to occur independently of the tumor suppressor p53 and does not consistently involve the induction of other CDK inhibitors like p21 or p27. nih.govresearchgate.net This suggests that PGG utilizes a distinct mechanism to halt cancer cell proliferation at a crucial checkpoint.

| Cancer Cell Line | Observed Effect | Key Molecular Mechanism | Reference |

|---|---|---|---|

| Prostate Cancer (DU145, LNCaP) | S-phase and G1 arrest | Downregulation of cyclin D1 | nih.govresearchgate.net |

| Breast Cancer (MCF-7, MDA-MB-231) | S-phase and G1 arrest | Downregulation of cyclin D1; independent of p21, p27, and p53 | nih.gov |

| Multiple Myeloma (MM) | G1 phase arrest | Suppression of MYC expression | ebi.ac.uk |

| Hepatocellular Carcinoma (HepG2) | G1 arrest | Activation of caspase-3 cascade | mdpi.com |

Apoptosis Induction (e.g., Caspase-3, Caspase-6, Caspase-12 Activation; Modulation of p53 and Bcl-2)

Beyond halting proliferation, this compound (PGG) actively induces programmed cell death, or apoptosis, in cancer cells. This process is executed by a family of proteases called caspases. PGG has been shown to activate a cascade of these enzymes, involving both initiator caspases (like caspase-8 and -9) and effector caspases (like caspase-3, -6, and -7). mdpi.comresearchgate.net The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of critical cellular substrates and the morphological changes characteristic of dying cells. mdpi.comnih.gov

PGG triggers apoptosis through mechanisms that involve the modulation of key regulatory proteins. It influences the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization, a pivotal step in the intrinsic apoptotic pathway. Research shows PGG treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, ultimately leading to caspase activation. Furthermore, PGG can activate the tumor suppressor protein p53. mdpi.comnih.gov Activated p53 can transcriptionally upregulate pro-apoptotic genes, including Bax, further committing the cell to apoptosis. youtube.com PGG has also been linked to the activation of caspase-12, suggesting the involvement of endoplasmic reticulum (ER) stress in its apoptotic mechanism. mdpi.comresearchgate.net

| Cancer Cell Line | Activated Caspases | Modulated Proteins | Reference |

|---|---|---|---|

| Cisplatin-Resistant Lung Cancer (A549/CR, H460/CR) | Caspase-3, -7, -8, -9 | ↑ p53, ↑ Bax, ↓ Bcl-2, ↓ Bcl-xL, ↓ survivin | mdpi.comnih.gov |

| Chronic Myeloid Leukemia (K562) | Caspase-3, -8, -9 | ↓ Mcl-1, ↓ Bcl-2, ↓ Survivin, ↑ Bax | researchgate.net |

| Prostate Cancer (PC-3) | Caspase-mediated apoptosis | Suppressed by autophagy | nih.gov |

| Adipocytes (3T3-L1) | Caspase-3, -6, -12 | Involvement of ER stress | mdpi.com |

Autophagy Induction

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown and recycling. In cancer, autophagy can have a dual role, either promoting survival or contributing to cell death. This compound (PGG) has been identified as an inducer of autophagy in several cancer cell lines. nih.govpsu.edu

The induction of autophagy by PGG is characterized by the formation of autophagosomes and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.govresearchgate.net This process is often mediated by the protein Beclin-1, a key component of the autophagy initiation complex. nih.gov Research has shown that in some cancer cells, such as prostate cancer PC-3 cells, PGG-induced autophagy acts as a survival mechanism that can suppress caspase-mediated apoptosis. nih.gov However, in other contexts, PGG-induced autophagy is linked to a senescence-like growth arrest, suggesting it contributes to the compound's anti-cancer activity. tandfonline.comnih.gov Inhibition of this autophagic process can lead to a reduction in PGG-induced senescence and a subsequent increase in apoptosis. nih.govnih.gov This complex interplay reveals that PGG can modulate multiple cell fate pathways, with the ultimate outcome being cell-type dependent.

| Cancer Cell Line | Observed Effect | Key Molecular Markers/Mechanisms | Reference |

|---|---|---|---|

| Prostate Cancer (PC-3, TRAMP-C2) | Induction of autophagy; suppression of apoptosis | Formation of autophagosomes, LC3 lipidation, knockdown of Beclin-1 | nih.gov |

| Multiple Cancer Cell Lines | Induction of autophagy and senescence-like growth arrest | Autophagy promotes senescence; inhibition of autophagy leads to apoptosis | tandfonline.comnih.gov |

| Hepatocellular Carcinoma (HepG2) Xenograft | Induction of autophagy and senescence in vivo | Associated with activation of MAPK8/9/10 and ER stress | nih.gov |

Angiogenesis Inhibition

This compound (PGG) demonstrates significant anti-angiogenic properties through multiple molecular mechanisms. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov PGG interferes with this process by targeting key proteins and signaling pathways involved in endothelial cell proliferation, migration, and tube formation.

PGG has been identified as an inhibitor of Capillary Morphogenesis Gene 2 (CMG2), a transmembrane protein that binds to the extracellular matrix and is also known as a receptor for the anthrax toxin. nih.govnih.govacs.org High-affinity binders to CMG2 are known to inhibit angiogenesis and tumor growth. nih.govnih.gov PGG inhibits CMG2 with a submicromolar IC₅₀ value, and at similar concentrations, it also inhibits the migration of human dermal microvascular endothelial cells in vitro. nih.govnih.gov This suggests that a portion of the in vivo anti-tumor activity of PGG may be attributed to its anti-angiogenic effects mediated by the inhibition of CMG2. nih.gov Both oral and intraperitoneal administration of PGG has been shown to inhibit angiogenesis in a mouse corneal micropocket assay. nih.govnih.gov

Table 1: PGG Activity on CMG2 and Endothelial Cells

| Target/Process | Effect of PGG | Effective Concentration | Source |

|---|---|---|---|

| Capillary Morphogenesis Gene 2 (CMG2) | Inhibition | Submicromolar IC₅₀ | nih.govnih.gov |

| Human Dermal Microvascular Endothelial Cell Migration | Inhibition | Submicromolar | nih.gov |

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein in angiogenesis. nih.govresearchgate.net It exerts its effects by binding to its receptor tyrosine kinase, KDR/Flk-1 (also known as VEGFR-2), which is expressed on the surface of endothelial cells. nih.govsci-hub.se PGG has been shown to inhibit the binding of VEGF to the KDR/Flk-1 receptor. nih.govebi.ac.uk By blocking this critical interaction, PGG effectively prevents VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) and immortalized human microvascular endothelial cells. nih.govsci-hub.se This blockade also translates to an inhibition of VEGF-induced capillary-like tube formation by endothelial cells on Matrigel. nih.gov Notably, PGG's inhibitory effect on cell growth was specific to endothelial cells and did not affect the growth of HT1080 human fibrosarcoma or DU-145 human prostate carcinoma cells in the same study. nih.gov

In addition to blocking the VEGF receptor, PGG also acts on the expression of the ligand itself. Studies have shown that PGG treatment leads to a decreased expression of Vascular Endothelial Growth Factor A (VEGFA). scispace.com In immunohistochemical analyses of Lewis lung carcinoma tumors, PGG administration resulted in decreased expression of VEGF. scispace.com Furthermore, in bFGF-treated HUVECs, PGG significantly attenuated the expression of VEGF and reduced the secretion of VEGF in a concentration-dependent manner. scispace.com

Modulation of Specific Oncogenic and Tumor Suppressor Pathways

PGG's anticancer activities extend to the modulation of fundamental signaling pathways that govern cell cycle, apoptosis, and proliferation. It can activate tumor suppressor pathways while simultaneously inhibiting key oncogenic drivers.

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. PGG has been shown to modulate the p53 signaling pathway in various cancer cell types. In colon cancer cells, PGG induces the expression of p53 and its representative target gene, p21, which contributes to its anti-cancer effects. nih.gov Similarly, in human pancreatic cancer cells, PGG induces the phosphorylation of p53. tandfonline.com

In androgen-dependent human LNCaP prostate cancer cells, which express wild-type p53, the induction of apoptosis by PGG is largely mediated by the activation of p53. nih.gov In cisplatin-resistant non-small lung cancer cells, PGG activates p53 and checkpoint kinase 2 (CHK2), leading to DNA damage and apoptosis. nih.gov Knockdown of p53 in these cells reduced the ability of PGG to decrease cell viability. nih.gov Studies in hepatocellular carcinoma HepG2 cells also confirmed that PGG treatment significantly increased the expression of p53-related genes and proteins, indicating activation of the p53 signaling pathway to induce apoptosis. foodandnutritionresearch.net

Table 2: Effect of PGG on p53 Pathway in Different Cancer Cell Lines

| Cancer Type | Cell Line | Effect on p53 Pathway | Source |

|---|---|---|---|

| Colon Cancer | Not specified | Induces p53 and p21 expression | nih.gov |

| Prostate Cancer | LNCaP | Activation of p53 mediates apoptosis | nih.gov |

| Lung Cancer (Cisplatin-Resistant) | A549/CR, H460/CR | Activates p53 and CHK2 | nih.gov |

| Hepatocellular Carcinoma | HepG2 | Upregulates p53 gene and protein expression | foodandnutritionresearch.net |

| Pancreatic Cancer | Mia-PaCa-2 | Induces phosphorylation of p53 | tandfonline.com |

The MYC oncogene is frequently hyperactivated in various cancers, including multiple myeloma, where its inhibition can lead to cancer cell death. frontiersin.org PGG has been demonstrated to be an effective suppressor of MYC expression. frontiersin.orgnih.gov In multiple myeloma cell lines, PGG treatment decreased MYC expression at both the protein and mRNA levels. ebi.ac.ukfrontiersin.org This suppression of MYC was associated with changes in the expression of its target genes, such as p21, p27, and cyclin D2, ultimately leading to cell cycle arrest in the G1 phase and the induction of apoptosis. frontiersin.org The downregulation of MYC expression represents a novel anticancer mechanism for PGG and suggests a therapeutic rationale for its use in cancers where MYC is overexpressed. ebi.ac.uk

STAT3 Targeting

This compound (PGG) has been identified as a multi-targeting agent that can inhibit oncogenic signaling pathways, including the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. psu.edunih.gov In androgen-independent, p53-mutant DU145 human prostate cancer cells, which exhibit constitutively active STAT3, PGG induces caspase-mediated apoptosis. psu.edu This apoptotic effect is associated with the inhibition of STAT3 phosphorylation at the Tyr705 residue. psu.edu

The suppression of STAT3 activation leads to the downregulation of its downstream transcriptional targets, which are crucial for cell survival. psu.eduresearchgate.net Specifically, PGG treatment reduces the expression of the anti-apoptotic proteins Bcl-XL and Mcl-1. psu.edu Research has confirmed that the overexpression of Bcl-XL can attenuate the apoptosis induced by PGG. psu.edu Furthermore, in vivo studies using a DU145 xenograft model in athymic nude mice demonstrated that PGG significantly inhibited tumor growth, an effect correlated with the inhibition of phosphorylated STAT3 (pSTAT3) within the tumor tissue. psu.edunih.govresearchgate.net This highlights the inhibition of STAT3 signaling as a key mechanism of PGG's anti-cancer activity. nih.gov

| Molecular Target | Observed Effect | Reference |

|---|---|---|

| STAT3 (Tyr705) | Inhibition of phosphorylation | psu.edu |

| Bcl-XL | Downregulation of expression | psu.edu |

| Mcl-1 | Downregulation of expression | psu.edu |

| DU145 Xenograft Tumor | Inhibition of pSTAT3 | psu.edunih.gov |

PI3K-Akt Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is another critical target modulated by this compound. In the context of cancer cells under hypoxic conditions, PGG has been shown to inhibit this key survival pathway. Research on LNCaP prostate cancer cells revealed that PGG reduces the expression of PI3K. researchgate.net

This reduction in PI3K leads to decreased phosphorylation of its downstream effectors, Akt and the mammalian target of rapamycin (B549165) (mTOR). researchgate.net The inhibition of the PI3K/Akt/mTOR axis is a significant mechanism contributing to PGG's effects on cancer cell signaling, particularly in suppressing responses to hypoxic stress. researchgate.net This modulation is directly linked to the compound's ability to inhibit the accumulation of hypoxia-inducible factor-1α (HIF-1α). researchgate.net In a different biological context, PGG has been reported to activate the PI3K/Akt pathway as part of a protective response to acute lung injury, indicating its modulatory effects are context-dependent. nih.gov

Ras Pathway Modulation

Information on the direct modulation of the Ras pathway by this compound is not available in the provided search results.

HIF-1 Pathway Modulation

This compound effectively suppresses the hypoxia-inducible factor-1 (HIF-1) pathway, which is crucial for tumor adaptation to low-oxygen environments. researchgate.net In LNCaP prostate cancer cells, PGG inhibits the hypoxia-induced accumulation of the HIF-1α protein subunit. researchgate.net The compound also curtails the transcriptional activation and mRNA expression of HIF-1α. researchgate.net

The functional consequence of HIF-1α inhibition is the reduced expression and secretion of its downstream target, vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. researchgate.netnih.gov PGG's ability to suppress HIF-1α accumulation is linked to its modulation of the PI3K/Akt/mTOR signaling pathway. researchgate.net By disrupting the HIF-1-VEGF axis, PGG demonstrates anti-angiogenic activity under hypoxic conditions, as evidenced by its ability to suppress capillary tube formation in human umbilical vein endothelial cells (HUVECs). researchgate.net

Downregulation of Skp2 Protein and Upregulation of FoxO1

A key mechanism of action for this compound involves the regulation of proteins that control cell cycle progression and tumor suppression. nih.gov Studies in MDA-MB-231 breast cancer cells have shown that the compound downregulates the F-box protein S-phase kinase-associated protein 2 (Skp2). nih.govmdpi.com Skp2 functions as an oncoprotein by targeting other proteins for degradation. nih.govnih.gov

One of the primary targets of Skp2 is the Forkhead box protein O1 (FoxO1), a known tumor suppressor. nih.govnih.gov By downregulating Skp2, PGG prevents the ubiquitylation and subsequent degradation of FoxO1. nih.govnih.gov Consequently, treatment with PGG leads to an increase in FoxO1 protein levels. nih.govmdpi.com This upregulation of the FoxO1 tumor suppressor contributes to the growth-inhibitory effects of PGG in breast cancer cells. nih.gov

| Protein | Observed Effect | Reference |

|---|---|---|

| Skp2 | Downregulation | nih.govmdpi.com |

| FoxO1 | Upregulation / Increased Protein Levels | nih.govmdpi.com |

Inhibition of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)

This compound is a potent inhibitor of glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. psu.edunih.govabcam.com PGG was identified as the most potent inhibitor of GAPDH among several candidates in a high-throughput enzymatic screening assay. psu.edu Kinetic analyses have characterized PGG as a reversible and competitive inhibitor of GAPDH. psu.edunih.gov

The inhibitory action of PGG is competitive with respect to both NAD+ and inorganic phosphate (B84403) (Pi). nih.gov Structural modeling and hydrogen-deuterium exchange mass spectrometry analysis suggest that PGG likely binds to the center pocket of the GAPDH tetramer, disrupting the binding of NAD+ and Pi and causing a distal conformational change. researchgate.net This mechanism contrasts with other inhibitors that function via covalent binding to the catalytic cysteine residue. psu.edunih.gov The inhibition of GAPDH by PGG disrupts aerobic glycolysis, a metabolic hallmark of cancer cells. psu.eduabcam.com

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | 6.7 ± 0.98 μM | psu.edu |

| Kᵢ | 0.5 μM | psu.edunih.gov |

GSK3β/β-catenin Pathway Involvement

Evidence suggests that this compound can modulate the β-catenin signaling pathway, which is critical in cell proliferation and tumorigenesis. In nasopharyngeal cancer cells (CNE1 and CNE2), PGG treatment has been found to downregulate the expression of β-catenin. The canonical Wnt/β-catenin pathway activity is often regulated by Glycogen Synthase Kinase 3β (GSK3β), which phosphorylates β-catenin, marking it for degradation. mdpi.com While direct modulation of GSK3β by PGG is not detailed, its effect on β-catenin levels points to an interaction with this pathway. In a related study, a similar compound, 1,2,3,6-Tetra-O-galloyl-β-D-glucopyranose, was shown to facilitate the degradation of β-catenin even when GSK3β was pharmacologically inhibited, suggesting a mechanism that may enhance β-catenin turnover independently of direct GSK3β activation. abcam.com

BCL2 Like 1 (BCL2L1) Modulation

This compound (PGG) has been shown to modulate the expression of BCL2 Like 1 (BCL2L1), a key regulator of apoptosis. The BCL2L1 gene encodes the protein Bcl-xL, which is a potent inhibitor of cell death. atlasgeneticsoncology.orgwikipedia.orgsinobiological.com Research conducted on cisplatin-resistant non-small cell lung cancer cell lines (A549/CR and H460/CR) demonstrated that treatment with PGG led to a decreased expression of the anti-apoptotic protein Bcl-xL. nih.govnih.gov This attenuation of Bcl-xL is part of the broader pro-apoptotic effect of PGG, which also includes the cleavage of caspases and PARP, and the enhancement of pro-apoptotic proteins like BAX. nih.govnih.gov By reducing the levels of Bcl-xL, PGG helps to shift the cellular balance towards apoptosis, thereby contributing to its anti-cancer effects.

Table 1: Effect of PGG on BCL2L1/Bcl-xL Expression

| Cell Line | Treatment | Observed Effect | Reference |

|---|---|---|---|

| A549/CR (Cisplatin-Resistant Non-Small Cell Lung Cancer) | PGG | Decreased expression of Bcl-xL | nih.govnih.gov |

| H460/CR (Cisplatin-Resistant Non-Small Cell Lung Cancer) | PGG | Decreased expression of Bcl-xL | nih.govnih.gov |

Effects on Tumor Metabolism (e.g., Pyruvate (B1213749) Metabolism, Glycolysis/Gluconeogenesis)

PGG has been found to exert significant effects on tumor metabolism by altering the expression of genes crucial for metabolic pathways such as pyruvate metabolism and glycolysis/gluconeogenesis. A study utilizing microarray analysis on MDA-MB-231 breast cancer cells revealed that PGG treatment resulted in a notable down-regulation of several key metabolic genes. nih.gov

Specifically, the expression of genes associated with pyruvate metabolism and glycolysis/gluconeogenesis was significantly reduced. These genes include:

PC (Pyruvate Carboxylase)

ACSS2 (Acyl-CoA Synthetase Short Chain Family Member 2)

ACACA (Acetyl-CoA Carboxylase Alpha)

ACYP2 (Acylphosphatase 2)

ALDH3B1 (Aldehyde Dehydrogenase 3 Family Member B1)

FBP1 (Fructose-Bisphosphatase 1)

The down-regulation of these genes at the mRNA level was confirmed by real-time RT-PCR. nih.gov These findings indicate that PGG can disrupt the metabolic machinery that cancer cells rely on for rapid proliferation, suggesting that targeting cancer metabolism is a key aspect of its anti-tumor activity. nih.gov

Table 2: Genes Modulated by PGG in Tumor Metabolism

| Gene | Metabolic Pathway | Effect of PGG Treatment | Cell Line | Reference |

|---|---|---|---|---|

| PC | Pyruvate Metabolism, Gluconeogenesis | Down-regulation | MDA-MB-231 | nih.gov |

| ACSS2 | Pyruvate Metabolism | Down-regulation | MDA-MB-231 | nih.gov |

| ACACA | Pyruvate Metabolism | Down-regulation | MDA-MB-231 | nih.gov |

| ACYP2 | Glycolysis/Gluconeogenesis | Down-regulation | MDA-MB-231 | nih.gov |

| ALDH3B1 | Glycolysis/Gluconeogenesis | Down-regulation | MDA-MB-231 | nih.gov |

| FBP1 | Glycolysis/Gluconeogenesis | Down-regulation | MDA-MB-231 | nih.gov |

Neuroprotective Mechanisms

Inhibition of Amyloid β (Aβ) and Tau Aggregation

A significant aspect of PGG's neuroprotective potential lies in its ability to inhibit the aggregation of key proteins implicated in Alzheimer's disease: amyloid β (Aβ) and tau. In vitro studies have demonstrated that PGG is a potent inhibitor of both Aβ₁₋₄₀ and Aβ₁₋₄₂ aggregation. It interacts strongly with these peptides, particularly at their N-terminal metal-binding regions, thereby suppressing the formation of neurotoxic oligomers and fibrils. This interaction effectively remodels the Aβ assembly process, preventing the creation of harmful protein aggregates.

In addition to its effects on Aβ, PGG has also been shown to possess potent anti-aggregation effects on tau proteins. The accumulation and aggregation of hyperphosphorylated tau into neurofibrillary tangles is another pathological hallmark of Alzheimer's disease, and PGG's ability to interfere with this process further underscores its therapeutic potential.

Modulation of Cholinergic Neurotransmission

PGG contributes to neuroprotection by modulating cholinergic neurotransmission, a system crucial for memory and learning that is significantly impaired in Alzheimer's disease. Research has identified PGG as a cholinesterase inhibitor. A study on compounds from Terminalia chebula fruits found that PGG exhibits significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The IC₅₀ values were determined to be 29.9 ± 0.3 µM for AChE and 27.6 ± 0.2 µM for BChE. researchgate.net By inhibiting these enzymes, PGG can increase the synaptic levels of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling which is deficient in Alzheimer's patients. researchgate.net

Table 3: Cholinesterase Inhibitory Activity of PGG

| Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 29.9 ± 0.3 | researchgate.net |

| Butyrylcholinesterase (BChE) | 27.6 ± 0.2 | researchgate.net |

Reduction of Metal Ion Accumulation

The dysregulation and accumulation of metal ions, such as copper, zinc, and iron, are known to contribute to the pathology of Alzheimer's disease by promoting Aβ aggregation and oxidative stress. PGG has demonstrated the capacity to reduce this metal ion accumulation. Its mechanism involves binding to the N-terminal metal-binding region of the Aβ peptide. This interaction not only interferes with Aβ aggregation but also likely chelates metal ions, preventing them from participating in redox reactions that generate harmful free radicals. This metal-binding ability is a key component of its multifaceted neuroprotective profile.

Attenuation of Neuroinflammation (e.g., in BV-2 Microglial Cells)

Chronic neuroinflammation, driven by the over-activation of microglial cells, is a critical factor in the progression of neurodegenerative diseases. PGG has shown potent anti-inflammatory effects in activated BV-2 microglial cells, a widely used model for studying brain inflammation.

In studies using LPS/IFNγ-activated BV-2 cells, PGG was found to significantly decrease the release of pro-inflammatory cytokines. Specifically, cytokine antibody arrays and subsequent ELISA validation showed that PGG reduced the expression of monocyte chemotactic protein-5 (MCP-5) by 8-fold and pro-matrix metalloproteinase 9 (Pro MMP-9) by 10-fold. Both of these mediators are upregulated during inflammatory processes and are implicated in brain injury and neurodegeneration.

Furthermore, PGG's anti-inflammatory action involves the modulation of key signaling pathways. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the transcriptional regulation of pro-inflammatory genes. By suppressing these pathways, PGG effectively attenuates the inflammatory response in microglial cells, thereby protecting neurons from inflammatory damage.

Immunomodulatory Mechanisms

This compound (PGG) has demonstrated significant immunomodulatory effects, influencing both allergic reactions and the broader immune response. These effects are mediated through various mechanisms, including the suppression of antibody production involved in allergies, the enhancement of regulatory immune cells, and the protection of immune cells from damage.

Research has shown that PGG can effectively inhibit the production of Immunoglobulin E (IgE), a key antibody involved in allergic responses. nih.gov In a study involving ovalbumin (OVA)-sensitized mice, oral administration of PGG resulted in a notable decrease in the serum levels of both total and OVA-specific IgE. nih.gov This suggests that PGG can interfere with the signaling pathways that lead to the production of IgE, which is a critical step in the development of allergic reactions. nih.govnih.gov The suppression of IgE is a significant finding, as this immunoglobulin isotype is central to the pathogenesis of allergic diseases like asthma and allergic rhinitis. allergolyon.fr

| Effect of PGG on IgE Levels in OVA-Sensitized Mice | |

| Measurement | Outcome |

| Total IgE in serum | Decreased |

| OVA-specific IgE in serum | Decreased |

This table summarizes the observed effects of PGG administration on Immunoglobulin E (IgE) levels in an animal model of allergy.

A key aspect of PGG's immunomodulatory activity is its ability to increase the population of T regulatory (Treg) cells. nih.gov These specialized immune cells are crucial for maintaining immune tolerance and preventing autoimmune diseases. mdpi.com In studies with OVA-sensitized mice, PGG administration led to an increase in Treg cells in both the mesenteric lymph nodes and the spleen. nih.gov

Furthermore, PGG was found to elevate the serum levels of several factors known to induce the development of Treg cells. nih.gov These include Interleukin-2 (IL-2), Interleukin-10 (IL-10), and Platelet Factor-4. nih.gov The increase in these inducing factors likely contributes to the observed expansion of the Treg cell population. nih.gov This dual action of directly increasing Treg cells and their inducing factors suggests a potent mechanism by which PGG can modulate the immune system towards a more regulated and less inflammatory state. nih.gov

| Impact of PGG on T Regulatory Cells and Associated Factors | |

| Parameter | Observation |

| T regulatory (Treg) cell population in mesenteric lymph nodes | Increased |

| T regulatory (Treg) cell population in spleen | Increased |

| Serum Interleukin-2 (IL-2) levels | Increased |

| Serum Interleukin-10 (IL-10) levels | Increased |

| Serum Platelet Factor-4 levels | Increased |

This interactive table details the effects of PGG on the population of T regulatory cells and the levels of their inducing factors in serum.

PGG exhibits a protective effect on immune cells, specifically splenocytes, which are a diverse population of immune cells located in the spleen. nih.gov In a study investigating the effects of PGG on splenocytes exposed to gamma-ray irradiation, it was found that PGG treatment significantly enhanced the proliferation of these cells compared to untreated irradiated cells. nih.gov

Moreover, pre-treatment with PGG protected splenocytes from the lethal effects of irradiation and reduced DNA damage. nih.gov The compound also decreased radiation-induced apoptosis (programmed cell death) in these immune cells. nih.gov This cytoprotective effect is associated with a lower concentration of the pro-apoptotic protein p53 and an increased level of the anti-apoptotic protein Bcl-2 in the PGG-treated cells. nih.gov These findings indicate that PGG can safeguard immune cells from damage, which is crucial for maintaining a healthy immune system. nih.gov

Anti-Adipogenesis Mechanisms

PGG has been shown to interfere with the process of adipogenesis, the formation of fat cells, through mechanisms that disrupt the lifecycle of these cells and promote their death.

PGG actively promotes cell death, primarily through apoptosis, in preadipocytes. tmu.edu.twnih.gov This effect on cell viability is a key mechanism in its anti-adipogenic action. tmu.edu.tw In vitro studies using 3T3-L1 preadipocytes have demonstrated that PGG inhibits their differentiation into mature adipocytes. qu.edu.qa This inhibition of differentiation consequently prevents the accumulation of triglycerides, which are the main components of fat stored in adipocytes. qu.edu.qa The α-isomer of PGG, in particular, has been shown to suppress the expression of key adipogenic factors such as PPARγ and C/EBPα. qu.edu.qa

| Effects of PGG on Preadipocyte Viability and Differentiation | |

| Mechanism | Outcome |

| Cell Viability | Reduced in preadipocytes and differentiating cells tmu.edu.tw |

| Cell Death Pathway | Induces apoptosis tmu.edu.twnih.gov |

| Preadipocyte Differentiation | Inhibited qu.edu.qa |

| Triglyceride Accumulation | Inhibited qu.edu.qa |

This interactive table summarizes the mechanisms by which PGG affects the lifecycle and maturation of preadipocytes.

Anti-Aging Mechanisms

This compound (PGG) has demonstrated potential anti-aging effects through various molecular mechanisms. researchgate.net This natural polyphenolic compound is found in a variety of medicinal plants and has been studied for its influence on skin health and aging processes. researchgate.netnih.gov Its activities include protecting against the degradation of essential components of the skin's extracellular matrix and promoting the synthesis of collagen. scispace.comnih.gov

Elastin (B1584352) is a key protein that provides elasticity to the skin, and its degradation by the enzyme elastase contributes to the aging process and the formation of sagging skin. scispace.com Hyaluronidase (B3051955) is an enzyme that breaks down hyaluronic acid, a crucial component for skin hydration and tissue repair. scispace.com The inhibition of these enzymes is a key strategy in preventing skin aging. scispace.com

Research has shown that PGG, isolated from the fruit of Terminalia chebula, exhibits significant inhibitory activity against both elastase and hyaluronidase. scispace.comnih.gov In one study, PGG displayed an IC50 value of 57 µg/mL for elastase inhibition and 0.86 mg/mL for hyaluronidase inhibition. researchgate.netscispace.comnih.gov This dual inhibitory action suggests that PGG can help maintain the skin's elasticity and integrity by preventing the breakdown of both elastin and hyaluronic acid. scispace.com

| Enzyme | Inhibitory Activity (IC50) | Source |

|---|---|---|

| Elastase | 57 µg/mL | scispace.com, nih.gov, researchgate.net |

| Hyaluronidase | 0.86 mg/mL | scispace.com, nih.gov, researchgate.net |

Collagen is a fundamental structural protein in the skin and connective tissues, providing strength and support. scispace.com With age, collagen production decreases, leading to wrinkles and loss of skin firmness. PGG has been found to stimulate the expression of type II collagen. scispace.comnih.gov Treatment of rabbit articular chondrocytes with PGG resulted in a significant induction of type II collagen expression. researchgate.netscispace.comnih.gov This finding suggests that PGG may not only protect existing components of the extracellular matrix but also actively promote the synthesis of new collagen, potentially aiding in the maintenance of youthful skin and healthy joints. nih.gov

Antiviral Mechanisms

PGG has emerged as a broad-spectrum antiviral agent, exhibiting inhibitory effects against various viruses, including coronaviruses. nih.gov Its mechanisms of action involve targeting key viral enzymes necessary for replication and interfering with the virus's ability to enter and infect host cells. nih.govnih.govnih.gov

PGG has been identified as an inhibitor of crucial enzymes required for the replication of SARS-CoV-2, the virus responsible for COVID-19. nih.govreddit.com The main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp) are essential non-structural proteins for viral proliferation. nih.govnih.gov Studies have shown that PGG can effectively inhibit both Mpro and RdRp of SARS-CoV-2, thereby disrupting the viral replication cycle. nih.gov This dual-targeting capability makes PGG a subject of interest in the development of broad-spectrum anticoronaviral therapies. nih.gov

Beyond inhibiting viral enzymes, PGG also prevents the initial stages of viral infection by blocking the entry of the virus into host cells. nih.govnih.gov For SARS-CoV-2, infection begins with the binding of the viral spike (S) protein's receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (hACE2) receptor on host cells. nih.govfrontiersin.org

Research has demonstrated that PGG can block this critical interaction. nih.govnih.gov It has been shown to inhibit the binding of the SARS-CoV-2 spike trimer to the hACE2 receptor with an IC50 of 22 ± 2 µM and the ACE2:spike RBD binding with an IC50 of 27 ± 3 µM. nih.govnih.gov Furthermore, PGG inhibited the infectivity of a SARS-CoV-2-Spike pseudotyped lentivirus in a cell line with an IC50 of 20 ± 2 µM, confirming its ability to neutralize viral entry. nih.govnih.gov Studies have also indicated that PGG dose-dependently inhibits MERS-CoV infection with an IC50 value of 3.466 ± 0.231 μM and shows similar inhibitory effects against SARS-CoV, highlighting its potential as a broad-spectrum inhibitor for coronaviruses. nih.gov

| Virus/Target | Mechanism of Action | IC50 Value | Source |

|---|---|---|---|

| SARS-CoV-2 Spike Trimer : hACE2 Binding | Inhibition of viral entry | 22 ± 2 µM | nih.gov, nih.gov |

| SARS-CoV-2 Spike RBD : hACE2 Binding | Inhibition of viral entry | 27 ± 3 µM | nih.gov, nih.gov |

| SARS-CoV-2 Spike Pseudotyped Lentivirus | Inhibition of infectivity | 20 ± 2 µM | nih.gov, nih.gov |

| MERS-CoV | Inhibition of infection | 3.466 ± 0.231 μM | nih.gov |

| SARS-CoV | Inhibition of infection | Not specified | nih.gov |

Antibacterial Mechanisms

PGG demonstrates notable antibacterial properties, particularly in its ability to inhibit the formation of biofilms, which are communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics. nih.govasm.org

Research has shown that PGG can prevent biofilm formation by Staphylococcus aureus on various surfaces, including polystyrene and polycarbonate. nih.govresearchgate.net At a concentration of 6.25 µM, PGG effectively prevents biofilm formation without inhibiting the growth of the bacteria, suggesting a specific anti-biofilm mechanism rather than general toxicity. nih.govasm.org The concentration of PGG that inhibits 50% of biofilm formation (IB50) was found to be 3.6 µM. nih.gov The mechanism behind this activity involves the inhibition of the initial attachment of the bacteria to surfaces and interference with the synthesis of polysaccharide intercellular adhesin, a key component of the biofilm matrix. nih.gov Studies have also indicated a high activity of PGG against the quality control strain of Pseudomonas aeruginosa. researchgate.net

Inhibition of Bacterial Adherence and Polysaccharide Intercellular Adhesin Synthesis

The mechanism by which this compound inhibits biofilm formation involves targeting the initial critical steps of bacterial attachment and the synthesis of the extracellular matrix. nih.govnih.gov Biochemical analyses and scanning electron microscopy have revealed that PGG directly inhibits the initial attachment of S. aureus to solid surfaces. nih.gov This prevention of adherence is a key factor in disrupting the biofilm life cycle before it can be established. nih.gov

Furthermore, PGG has been shown to inhibit the synthesis of Polysaccharide Intercellular Adhesin (PIA). nih.govnih.gov PIA is a crucial component of the extracellular polysaccharide substance in S. aureus biofilms, acting as a molecular glue that facilitates cell-to-cell adhesion and the structural integrity of the biofilm. nih.gov By suppressing the synthesis of this adhesin, PGG undermines the ability of the bacterial cells to aggregate and form a mature, robust biofilm structure. nih.govnih.gov This dual action of inhibiting both initial adherence and PIA synthesis explains the compound's effectiveness as a biofilm inhibitor. nih.gov

Other Investigated Molecular Interactions

Protein Binding Affinity (e.g., Human Salivary α-amylase)

While this compound is known to interact with various proteins, specific quantitative data on its binding affinity for human salivary α-amylase is not extensively detailed in the reviewed literature. However, the characteristics of human salivary α-amylase as a potential binding target can be described.

Human salivary α-amylase is a key enzyme in the oral cavity, responsible for the initial digestion of starch. virginia.edu It is a single-chain polypeptide of 496 amino acids and functions as a monomeric calcium-binding protein. The structure contains several aromatic residues, such as Trp58, Trp59, and Tyr151, which are located at the active site and play a crucial role in substrate binding and catalysis. Polyphenolic compounds, like PGG, are known to interact with proteins, often through hydrogen bonding and hydrophobic interactions with residues such as these. Given PGG's structure with multiple galloyl groups, it possesses numerous hydroxyl groups capable of forming hydrogen bonds, making interactions with protein active sites plausible.

| Property | Description | Reference |

|---|---|---|

| Enzyme Class | Glycoside hydrolase | virginia.edu |

| Structure | Single polypeptide chain (496 amino acids), monomeric | |

| Cofactor | Calcium ion (Ca²⁺) | virginia.edu |

| Key Active Site Residues | Aromatic residues (Trp58, Trp59, Tyr151) |

Modulation of Insulin (B600854) Receptor Activity

This compound acts as an insulin mimetic by directly interacting with and modulating the activity of the insulin receptor (IR). Studies have shown that both the alpha and beta anomers of PGG possess this activity, with the alpha anomer being more potent.

Receptor binding studies indicate that PGG binds to the insulin receptor, potentially at a site on the α-subunit. This binding event triggers a conformational change that activates the receptor's intrinsic tyrosine kinase activity, leading to the autophosphorylation of the IR's β-subunits. caymanchem.com This is a critical first step in the insulin signaling cascade. Following receptor activation, PGG induces the phosphorylation of downstream target proteins, notably Insulin Receptor Substrate-1 (IRS-1). caymanchem.com The activation of the IR and phosphorylation of IRS-1 subsequently stimulate the PI 3-kinase pathway, which culminates in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake. Inhibitors that block insulin-mediated glucose transport have been shown to also abolish the glucose transport activated by PGG, confirming its action through the insulin receptor pathway.

Vasorelaxant Properties via Nitric Oxide/cGMP Signaling

This compound has been shown to exhibit vasorelaxant properties. nih.gov In vitro studies have demonstrated that PGG can induce an endothelium-dependent vasodilatory effect. nih.gov This dependence on the endothelium, the inner lining of blood vessels, strongly suggests the involvement of endothelium-derived relaxing factors, the most prominent of which is nitric oxide (NO).

The general mechanism for NO-mediated vasorelaxation involves the synthesis of NO in endothelial cells by the enzyme nitric oxide synthase (eNOS). aging-us.com NO, being a diffusible gas, then travels to the adjacent vascular smooth muscle cells. plos.org There, it binds to and activates the enzyme soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). aging-us.complos.org Elevated levels of the second messenger cGMP then activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates several downstream targets that lead to a decrease in intracellular calcium levels and ultimately cause smooth muscle relaxation and vasodilation. aging-us.com The observed endothelium-dependent vasodilation by PGG aligns with the activation of this NO/cGMP signaling pathway. nih.gov

Biological Activities and Research Applications of 1,2,3,4,6 Penta O Galloyl Beta D Glucopyranose Excluding Human Clinical Data

Research in Cancer Models

Breast Cancer Research (e.g., MDA-MB-231 and BT474 cell lines)